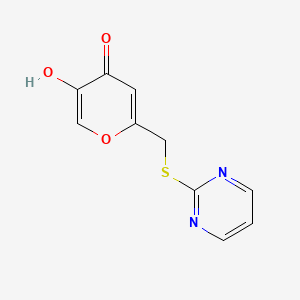

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Pyran is another important heterocyclic compound in organic chemistry, often found in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrimidine and pyran derivatives often involves multicomponent reactions . For example, one study reported the synthesis of a new series of pyrimidine-containing compounds using a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .Chemical Reactions Analysis

The chemical reactions involving “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would depend on the specific conditions and reagents used. Pyrimidine and pyran rings can undergo various reactions depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

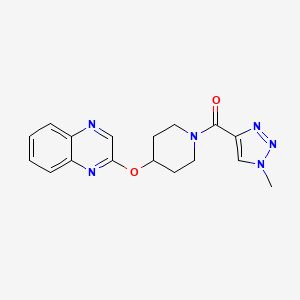

Catalyst-Free Synthesis : A catalyst-free synthesis of novel 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives, involving 2‑hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, highlights a simple, efficient method with high yields and non-column chromatographic separation (Malathi et al., 2021).

Microwave-Assisted Synthesis : Research demonstrates the microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, indicating the effectiveness of microwave irradiation in synthesizing such compounds (Antre et al., 2011).

Advanced Chemical Studies

Quantum-Chemical Study : An investigation into the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one and pyran-4-one derivatives, including 5-hydroxy-2-hydroxymethylpyridin-4(1H)-one, provides insights into their potential binding mechanisms (Rogachevskii et al., 2009).

Synthesis and Characterization : Another study focuses on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a novel derivative of pyrimidine, showing its potential in antibacterial applications (Lahmidi et al., 2019).

Medical and Biological Applications

Antifungal Activity : The synthesis, crystal structure, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, achieved under microwave radiation, are explored for their potential antifungal properties (Zhang et al., 2016).

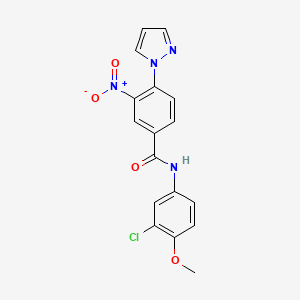

Antitumor and Antibacterial Pharmacophore Sites : Research on pyrazole derivatives identifies antitumor, antifungal, and antibacterial pharmacophore sites, suggesting a promising avenue for future drug discovery (Titi et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with pyrimidine and pyran derivatives, it could be of interest in the field of medicinal chemistry .

Propiedades

IUPAC Name |

5-hydroxy-2-(pyrimidin-2-ylsulfanylmethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-8-4-7(15-5-9(8)14)6-16-10-11-2-1-3-12-10/h1-5,14H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGMECGKVLFSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)

![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2831594.png)

![4-[5-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B2831596.png)

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831600.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)